![molecular formula C17H13F3N2OS2 B2557523 N-(2-([2,3'-bithiophen]-5-yl)ethyl)-6-(trifluoromethyl)nicotinamide CAS No. 2034565-13-2](/img/structure/B2557523.png)

N-(2-([2,3'-bithiophen]-5-yl)ethyl)-6-(trifluoromethyl)nicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

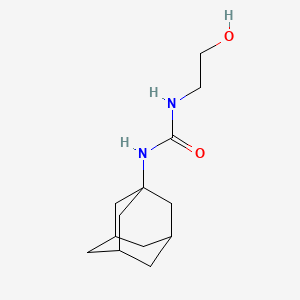

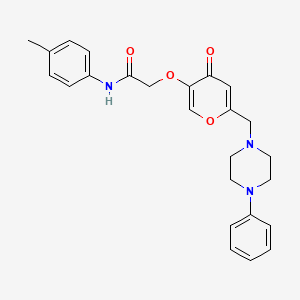

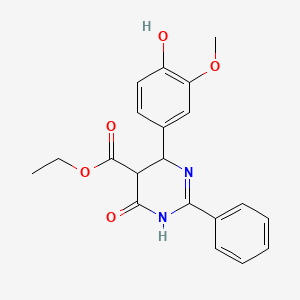

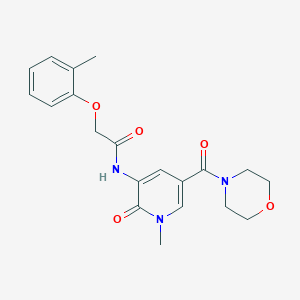

The compound appears to contain a trifluoromethyl group, a bithiophen group, and a nicotinamide group. Trifluoromethyl groups are valuable synthetic targets often used in the construction of fluorinated pharmacons . Bithiophen is a type of aromatic compound with two thiophene rings. Nicotinamide is a form of vitamin B3 and is often used in medicinal chemistry .

Synthesis Analysis

Trifluoromethyl groups can be synthesized through various methods, including the trifluoromethylation of secondary amines . The synthesis of bithiophen and nicotinamide groups would likely involve separate processes.Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Trifluoromethyl groups are known for their properties in the construction of fluorinated pharmacons .Wissenschaftliche Forschungsanwendungen

Fluorescent Analog Applications

A significant application is the development of fluorescent analogs of nicotinamide adenine dinucleotide (NAD+), enabling the study of biochemical reactions with improved visibility. For example, the creation of a fluorescent NAD+ analog has facilitated insights into enzymatic activities and the dynamics of metabolic pathways (Barrio, Secrist, & Leonard, 1972).

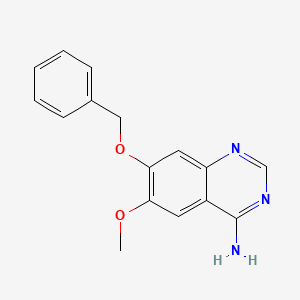

Heterocyclic Chemistry

In heterocyclic chemistry, nicotinamide derivatives are utilized as intermediates for synthesizing complex molecules. For instance, ethyl 2-amino-4,6-di(trifluoromethyl)nicotinate, a derivative, has been employed to create 3-pyridyl-5,7-di(trifluoromethyl)-1,8-naphthyridin-2(1H)ones, showcasing the role of nicotinamide derivatives in the synthesis of heterocyclic compounds (Eichler, Rooney, & Williams, 1976).

Metabolic Fate in Plants

Research into the metabolic fate of nicotinamide in higher plants has revealed its conversion into nicotinic acid and its incorporation into nicotinic acid conjugates like trigonelline and nicotinic acid 1N-glucoside. This investigation sheds light on nicotinamide's biochemical role in plant metabolism and its potential applications in agricultural sciences (Matsui et al., 2007).

Dermatological Applications

In dermatology, nicotinamide has been explored for its therapeutic properties, including its use as a cosmetic active ingredient for moisturizing and depigmenting. This illustrates the compound's broader applications beyond traditional medicinal uses, highlighting its role in cosmetic formulations and skin health management (Nicoli et al., 2008).

Corrosion Inhibition

The corrosion inhibition effect of nicotinamide derivatives on mild steel in hydrochloric acid solution showcases the compound's application in materials science. This research demonstrates how nicotinamide derivatives can serve as effective corrosion inhibitors, offering potential benefits for the protection of metals in industrial processes (Chakravarthy, Mohana, & Kumar, 2014).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F3N2OS2/c18-17(19,20)15-4-1-11(9-22-15)16(23)21-7-5-13-2-3-14(25-13)12-6-8-24-10-12/h1-4,6,8-10H,5,7H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYQSTFUXMNNULZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)NCCC2=CC=C(S2)C3=CSC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F3N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-chlorophenyl)-3-[(E)-2-(3,4-dichlorophenyl)ethenyl]urea](/img/structure/B2557441.png)

![(Z)-methyl 2-(6-bromo-2-((3-(phenylthio)propanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2557443.png)

![{1-[7-(but-2-yn-1-yl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]piperidin-3-yl}urea](/img/structure/B2557445.png)

![2,2-Dimethylspiro[1H-indene-3,2'-oxirane]](/img/structure/B2557450.png)

![Methyl 3-[[2-[2-[(3-chlorobenzoyl)amino]phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate](/img/structure/B2557451.png)

![N-[4-(difluoromethoxy)phenyl]-2-ethylpiperidine-1-carbothioamide](/img/structure/B2557458.png)

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2557461.png)

![N-(3,5-dimethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2557462.png)